molecular formula C9H11BrN2O4 B1618585 5-Bromo-2',3'-dideoxyuridine CAS No. 28616-93-5

5-Bromo-2',3'-dideoxyuridine

Cat. No.: B1618585
CAS No.: 28616-93-5
M. Wt: 291.1 g/mol
InChI Key: MREZUWMZVPBIEE-UHFFFAOYSA-N
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Description

5-Bromo-2’,3’-dideoxyuridine is an exemplary nucleoside analog, exhibiting remarkable antiviral prowess . It is revered for its potential in combating viral infections instigated by herpesviruses, most notably herpes simplex and varicella-zoster viruses . This therapeutic agent actively hampers viral DNA polymerase, safeguarding against replication and dispersal .


Molecular Structure Analysis

The crystal structure of 5-Bromo-2’,3’-dideoxyuridine contains two independent molecules forming a dimer linked by a pair of N3–H…O2 hydrogen bonds . The crystal structure is stabilized by four additional hydrogen bonds .


Chemical Reactions Analysis

5-Bromo-2’,3’-dideoxyuridine is a research tool for antiviral and anticancer studies . It is used in the realm of biomedical investigation, operating as a nucleoside analog that effectively obstructs viral DNA enhancement and replication .


Physical and Chemical Properties Analysis

5-Bromo-2’,3’-dideoxyuridine has a molecular formula of C9H11BrN2O4 and a molecular weight of 291.1 . It is a research tool for antiviral and anticancer studies .

Scientific Research Applications

Antiviral Activity

5-Bromo-2',3'-dideoxyuridine has been studied for its antiviral properties. Lin et al. (1976) synthesized derivatives of 5-bromo-2'-deoxyuridine, including this compound, and found these compounds to possess antiviral activity against the herpes simplex virus. They did not exhibit inhibitory activity against certain cells in culture, suggesting specificity in their antiviral action (Lin, Neenan, Cheng, & Prusoff, 1976).

Potential Inhibitors of Nucleotide Biosynthesis

Elliott et al. (1987) synthesized 5'-(Bromoacetamido)-2',5'-dideoxyuridine and its derivatives as potential inhibitors of enzymes metabolizing pyrimidine nucleosides. They observed that these compounds inhibited DNA synthesis without significantly affecting RNA synthesis in leukemia cells, suggesting potential applications in nucleotide biosynthesis inhibition (Elliott, Pruett, Brockman, & Montgomery, 1987).

Synthesis Methods and Biological Activities

A novel synthesis method for large-scale production of this compound and its analogues was developed by Lin and Prusoff (1978). They also explored the biological activities of these compounds, contributing to the understanding of their potential therapeutic applications (Lin & Prusoff, 1978).

Anti-HIV Properties

Balzarini et al. (1989) researched the anti-HIV properties of 5-halogeno-derivatives of 2',3'-dideoxyuridine, including the 5-bromo variant. They found that these compounds inhibited HIV replication in cells, indicating potential as anti-HIV agents (Balzarini, Van Aerschot, Pauwels, Baba, Schols, Herdewijn, & De Clercq, 1989).

Mycobacterium Tuberculosis Inhibition

Rai et al. (2007) identified this compound as a potent inhibitor of Mycobacterium tuberculosis, suggesting its utility in addressing tuberculosis and multidrug-resistant strains (Rai, Johar, Srivastav, Manning, Agrawal, Kunimoto, & Kumar, 2007).

Application in HIV-1 Infection

Krenitsky et al. (1983) synthesized 3'-amino-2',3'-dideoxyribonucleosides including a derivative of 5-bromouracil. They observed significant antiviral activity against HIV-1, highlighting its potential in combating this virus (Krenitsky, Freeman, Shaver, Beacham, Hurlbert, Cohn, Elwell, & Selway, 1983).

Mechanism of Action

5-Bromo-2’,3’-dideoxyuridine actively hampers viral DNA polymerase, safeguarding against replication and dispersal . It is incorporated into DNA during the S phase of the cell cycle .

Safety and Hazards

In case of inhalation, the victim should be moved to fresh air and given artificial respiration if not breathing . If it comes into contact with skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes .

Properties

IUPAC Name

5-bromo-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O4/c10-6-3-12(9(15)11-8(6)14)7-2-1-5(4-13)16-7/h3,5,7,13H,1-2,4H2,(H,11,14,15)/t5-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MREZUWMZVPBIEE-CAHLUQPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1CO)N2C=C(C(=O)NC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50879480
Record name URIDINE, 5-BROMO-2',3'-DIDEOXY-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50879480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28616-93-5
Record name URIDINE, 5-BROMO-2',3'-DIDEOXY-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50879480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2',3'-dideoxyuridine
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5-Bromo-2',3'-dideoxyuridine
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5-Bromo-2',3'-dideoxyuridine
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5-Bromo-2',3'-dideoxyuridine
Reactant of Route 5
5-Bromo-2',3'-dideoxyuridine
Reactant of Route 6
5-Bromo-2',3'-dideoxyuridine

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